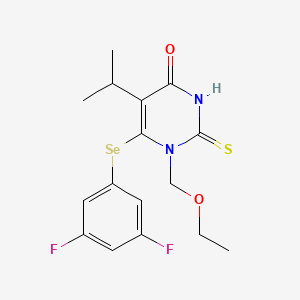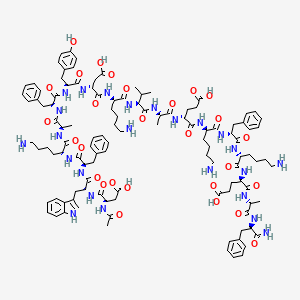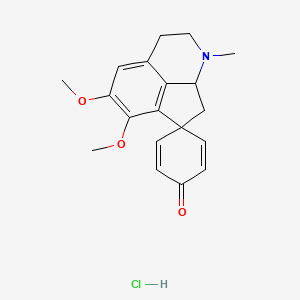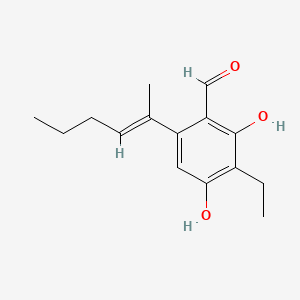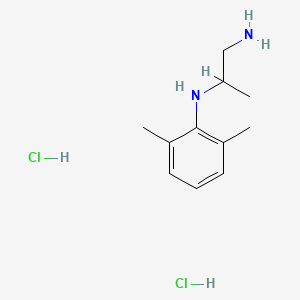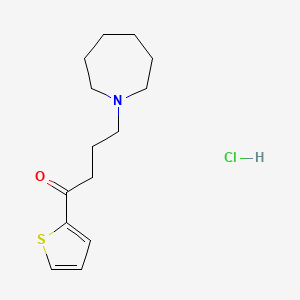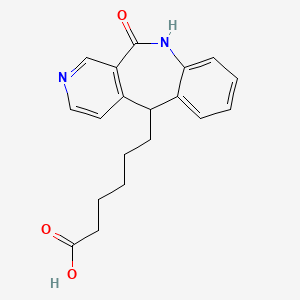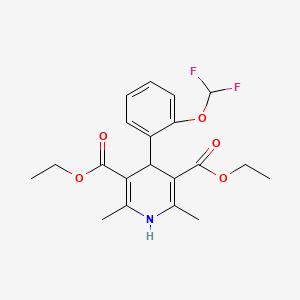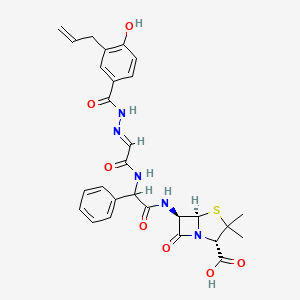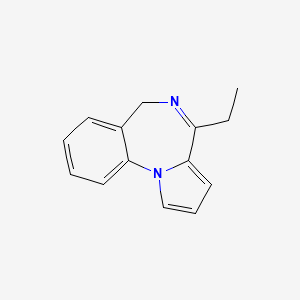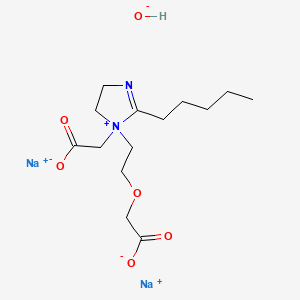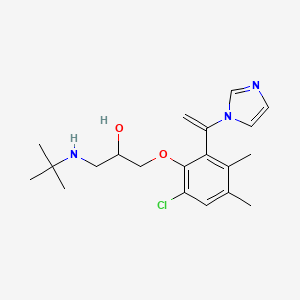
3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a chlorinated aromatic ring, and an imidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol typically involves multiple steps:
Formation of the Aromatic Core: The aromatic core can be synthesized through a Friedel-Crafts alkylation reaction, where 2-chloro-4,5-dimethylphenol is alkylated with a suitable vinyl precursor.
Introduction of the Imidazole Group: The vinyl group is then functionalized with an imidazole ring through a nucleophilic substitution reaction.
Attachment of the Propanol Chain: The propanol chain is introduced via an etherification reaction, linking the aromatic core to the propanol moiety.
Addition of the tert-Butylamino Group: Finally, the tert-butylamino group is added through a reductive amination reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol and aromatic moieties, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic chlorinated group, potentially leading to dechlorination or hydrogenation products.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or quinones, while reduction could produce dechlorinated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, are of interest. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
Medically, the compound might be explored for its pharmacological properties. Its structural features suggest potential activity as a beta-blocker or an anti-inflammatory agent, although further research is needed to confirm these effects.
Industry
In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it a candidate for various applications, from drug development to material science.
Wirkmechanismus
The mechanism by which 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol exerts its effects likely involves interactions with specific molecular targets. These could include:
Beta-Adrenergic Receptors: The tert-butylamino group suggests potential activity as a beta-blocker, inhibiting the action of adrenaline and noradrenaline.
Enzymes: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptors: The imidazole moiety could interact with various receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A well-known beta-blocker with a similar propanolamine structure.
Metoprolol: Another beta-blocker with a comparable tert-butylamino group.
Clonidine: Shares the imidazole ring, used as an antihypertensive agent.
Uniqueness
What sets 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol apart is its combination of structural features, which could confer unique pharmacological properties. The presence of both the imidazole ring and the chlorinated aromatic core might result in distinct biological activities not seen in similar compounds.
Eigenschaften
CAS-Nummer |
85128-18-3 |
|---|---|
Molekularformel |
C20H28ClN3O2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-[6-chloro-2-(1-imidazol-1-ylethenyl)-3,4-dimethylphenoxy]propan-2-ol |
InChI |
InChI=1S/C20H28ClN3O2/c1-13-9-17(21)19(26-11-16(25)10-23-20(4,5)6)18(14(13)2)15(3)24-8-7-22-12-24/h7-9,12,16,23,25H,3,10-11H2,1-2,4-6H3 |
InChI-Schlüssel |
JEZSFPSHLDVUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=C)N2C=CN=C2)OCC(CNC(C)(C)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


